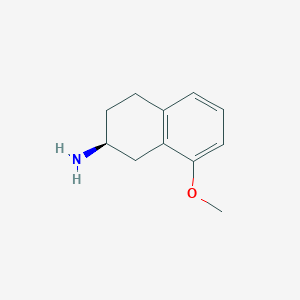

(S)-(-)-8-Methoxy 2-aminotetralin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOHSCTEHZRRT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@H](CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(-)-8-Methoxy 2-aminotetralin chemical structure and properties

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of (S)-(-)-8-Methoxy-2-aminotetralin, a notable aminotetralin derivative with significant implications for neurochemical research. As a Senior Application Scientist, this document is structured to offer not only foundational knowledge but also practical insights into its synthesis and experimental applications, grounded in established scientific literature.

Introduction: The Significance of 2-Aminotetralins in Neuroscience

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, particularly in the design of ligands for monoamine receptors. These rigid analogues of phenethylamines, such as the endogenous neurotransmitters dopamine and serotonin, provide valuable tools for probing receptor structure and function. By constraining the flexible side chain of the neurotransmitter, 2-aminotetralins offer enhanced receptor subtype selectivity and metabolic stability. (S)-(-)-8-Methoxy-2-aminotetralin belongs to this important class of compounds and serves as a crucial precursor and research tool in the exploration of serotonergic and dopaminergic systems.

Chemical Structure and Physicochemical Properties

The chemical identity of (S)-(-)-8-Methoxy-2-aminotetralin is defined by its tetralin core, with a methoxy group at the 8th position and an amine group at the 2nd position of the saturated ring. The "(S)-(-)" designation specifies the stereochemistry at the chiral center (carbon 2) and its levorotatory optical activity.

Chemical Structure

-

IUPAC Name: (2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

-

Synonyms: (S)-(-)-8-Methoxy-2-aminotetralin, 8-MeO-2-AT

-

Chemical Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol [1]

The structure of (S)-(-)-8-Methoxy-2-aminotetralin is presented below:

(Image generated for illustrative purposes)

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 3880-77-1 | [2] |

| Appearance | (Not specified in available literature) | |

| Melting Point | (Not specified in available literature) | |

| Boiling Point | (Not specified in available literature) | |

| Solubility | (Not specified in available literature) | |

| pKa | (Not specified in available literature) | |

| InChI Key | SIHPGAYIYYGOIP-VIFPVBQESA-N | [] |

Pharmacological Profile: A Serotonergic Agent

(S)-(-)-8-Methoxy-2-aminotetralin is primarily recognized for its activity as a serotonin 5-HT1A receptor agonist.[] This positions it within a class of compounds that have been extensively investigated for their potential therapeutic applications in anxiety, depression, and other central nervous system disorders.

Mechanism of Action

The primary mechanism of action of (S)-(-)-8-Methoxy-2-aminotetralin is the stimulation of 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). In the central nervous system, 5-HT1A receptors are found both presynaptically on serotonin neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, septum, and cortex.

The activation of these receptors by agonists like (S)-(-)-8-Methoxy-2-aminotetralin can lead to a range of physiological and behavioral effects, including antidepressant and anxiolytic responses.[5][6]

Signaling Pathway Overview

The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT1A receptor.

Caption: 5-HT1A Receptor Signaling Cascade

Receptor Binding Affinity and Selectivity

While specific binding data for (S)-(-)-8-Methoxy-2-aminotetralin is not extensively reported in readily available literature, its structural similarity to other well-characterized 2-aminotetralins, such as 8-OH-DPAT, suggests a high affinity for the 5-HT1A receptor. For context, 8-OH-DPAT is a potent and selective 5-HT1A agonist with a pIC50 of 8.19.[7] It is important for researchers to experimentally determine the precise binding profile of (S)-(-)-8-Methoxy-2-aminotetralin for their specific applications.

Synthesis and Analytical Methodologies

The synthesis of enantiomerically pure 2-aminotetralins is a critical aspect of their use in research. The following section outlines a general synthetic approach and key analytical considerations.

Synthetic Protocol

A common strategy for the synthesis of chiral 2-aminotetralins involves the resolution of a racemic mixture or an asymmetric synthesis. A representative synthetic scheme, adapted from methodologies for similar compounds, is presented below.[8]

Experimental Workflow for the Synthesis of (S)-(-)-8-Methoxy-2-aminotetralin

Sources

- 1. (S)-5-Methoxy-2-aminotetralin | C11H15NO | CID 9855630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-METHOXY-2-AMINOTETRALIN CAS#: 3880-77-1 [amp.chemicalbook.com]

- 5. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 6. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to (S)-(-)-8-Methoxy-2-aminotetralin: A Potent Neuromodulator

(S)-(-)-8-Methoxy-2-aminotetralin , a significant research compound in the field of neuroscience, serves as a valuable tool for investigating the intricacies of monoaminergic systems. This technical guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological profile, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(S)-(-)-8-Methoxy-2-aminotetralin is a chiral molecule belonging to the 2-aminotetralin class of compounds. Its structure, characterized by a tetralin core with a methoxy group at the 8th position and an amino group at the 2nd position in the (S)-configuration, is fundamental to its biological activity. The compound is often utilized in its hydrochloride salt form to enhance solubility and stability.

| Property | Value | Source |

| IUPAC Name | (2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | N/A |

| CAS Number (Free Base) | 3880-77-1 | [1] |

| CAS Number (HCl Salt) | 197446-42-7 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

Synthesis and Stereochemistry

The synthesis of (S)-(-)-8-Methoxy-2-aminotetralin often starts from 8-methoxy-2-tetralone. A key step involves the stereoselective introduction of the amine group to yield the desired (S)-enantiomer. While various synthetic routes have been explored for related aminotetralins, a common strategy involves reductive amination.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for (S)-(-)-8-Methoxy-2-aminotetralin.

Mechanism of Action: A Focus on Serotonergic and Dopaminergic Systems

(S)-(-)-8-Methoxy-2-aminotetralin and its analogs are recognized for their interaction with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.[3][4] The specific stereochemistry and the methoxy group at the 8-position significantly influence its receptor binding profile and functional activity.

While the precise binding affinities of (S)-(-)-8-Methoxy-2-aminotetralin are a subject of ongoing research, the broader class of 2-aminotetralins is known to act as agonists or partial agonists at various 5-HT and dopamine receptor subtypes. For instance, related compounds have shown affinity for 5-HT1A and D2/D3 receptors.[][6][7] The interaction with these receptors initiates a cascade of intracellular signaling events, typically involving G-protein-coupled pathways that modulate adenylyl cyclase activity and downstream effectors.

The following diagram illustrates a simplified signaling pathway upon receptor activation:

Caption: Simplified G-protein-coupled receptor signaling pathway.

Applications in Research and Drug Development

The unique pharmacological profile of (S)-(-)-8-Methoxy-2-aminotetralin makes it a valuable probe for:

-

Elucidating Receptor Function: Investigating the role of specific serotonin and dopamine receptor subtypes in various physiological and pathological processes.

-

Structure-Activity Relationship (SAR) Studies: Serving as a scaffold for the development of novel ligands with improved selectivity and efficacy.[8]

-

In Vivo Behavioral Studies: Examining the effects of modulating monoaminergic systems on animal models of neurological and psychiatric disorders.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of (S)-(-)-8-Methoxy-2-aminotetralin to a specific receptor subtype expressed in a cell line.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT1A)

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT)

-

(S)-(-)-8-Methoxy-2-aminotetralin (test compound)

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

-

Binding buffer (e.g., Tris-HCl with appropriate ions)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of (S)-(-)-8-Methoxy-2-aminotetralin.

-

In a series of tubes, add the binding buffer, cell membranes, and the radioligand.

-

Add the different concentrations of the test compound to the respective tubes.

-

For non-specific binding, add the non-specific binding control.

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data to determine the Ki value of the test compound.

In Vivo Administration in Rodent Models

The following provides a general guideline for the preparation and administration of (S)-(-)-8-Methoxy-2-aminotetralin for in vivo studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Formulation: For compounds with limited aqueous solubility, a vehicle such as a mixture of DMSO, Tween 80, and saline is often used.[9]

Example Vehicle Composition:

| Component | Percentage by Volume | Purpose |

|---|---|---|

| DMSO | 5-10% | Primary solvent |

| Tween 80 | 5-10% | Surfactant |

| Saline (0.9%) | 80-90% | Diluent |

Preparation Protocol:

-

Dissolve the required amount of (S)-(-)-8-Methoxy-2-aminotetralin HCl in DMSO to create a stock solution.

-

Add Tween 80 and vortex to mix.

-

Add saline to the desired final volume and vortex thoroughly to ensure a homogenous suspension.

Administration (Subcutaneous Injection - Example):

-

Restrain the animal appropriately.

-

Lift the loose skin in the interscapular region to form a tent.

-

Insert a sterile needle (e.g., 25-27 gauge) at the base of the skin tent.

-

Inject the formulated compound slowly.

-

Withdraw the needle and monitor the animal for any adverse reactions.[9]

Caption: Workflow for the preparation and administration of (S)-(-)-8-Methoxy-2-aminotetralin for in vivo studies.

References

- (S)-(-)-8-methoxy-2-aminotetraline hydrochloride | 197446-42-7 - ChemicalBook.

- 8-METHOXY-2-AMINOTETRALIN CAS#: 3880-77-1 - ChemicalBook.

- CAS 3880-76-0 8-Methoxy-2-aminotetraline hydrochloride - BOC Sciences.

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC - NIH.

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Public

-

2-Amido-8-methoxytetralins: a series of nonindolic melatonin-like agents - PubMed. [Link]

-

2-Aminotetralin - Wikipedia. [Link]

-

8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities - PubMed. [Link]

- Application Notes and Protocols for In Vivo Administr

Sources

- 1. 8-METHOXY-2-AMINOTETRALIN CAS#: 3880-77-1 [amp.chemicalbook.com]

- 2. (S)-(-)-8-methoxy-2-aminotetraline hydrochloride | 197446-42-7 [chemicalbook.com]

- 3. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Amido-8-methoxytetralins: a series of nonindolic melatonin-like agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Topic: Asymmetric Synthesis of (S)-(-)-8-Methoxy-2-aminotetralin from a β-Tetralone Precursor

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-(-)-8-Methoxy-2-aminotetralin is a privileged scaffold and a critical chiral intermediate in the synthesis of various pharmacologically active agents, particularly those targeting central nervous system receptors such as dopamine and serotonin agonists. The primary challenge in its synthesis is the precise control of the stereochemistry at the C2 position. This guide provides an in-depth technical analysis of robust and scalable synthetic strategies starting from the corresponding β-tetralone precursor, 8-methoxy-2-tetralone. We will dissect two primary asymmetric methodologies: diastereoselective reductive amination using a chiral auxiliary and enzymatic reductive amination, a modern biocatalytic approach. A classical resolution method is also discussed for comparative context. The narrative emphasizes the mechanistic rationale behind procedural choices, providing field-proven protocols and data to ensure reproducibility and scientific integrity.

Introduction: The Significance of a Chiral Aminotetralin

The 2-aminotetralin framework is a cornerstone in medicinal chemistry. The specific enantiomer, (S)-(-)-8-Methoxy-2-aminotetralin, is a precursor to potent and selective ligands for neurotransmitter receptors. Its structural rigidity and defined stereochemistry are crucial for specific molecular interactions that govern therapeutic efficacy. Consequently, developing efficient, stereoselective, and scalable synthetic routes is of paramount importance for both academic research and industrial drug development. This guide focuses on the transformation of 8-methoxy-2-tetralone, a prochiral ketone, into the desired chiral amine, navigating the critical step of stereocenter induction.

Strategic Overview: From Ketone to Chiral Amine

The most direct synthetic pathway from a ketone to an amine is reductive amination . This process involves the condensation of the ketone with an amine source to form an intermediate imine (or iminium ion), which is subsequently reduced to the target amine.[1] The core scientific challenge is to render this process asymmetric to yield the (S)-enantiomer selectively.

This guide will explore three principal strategies to achieve this transformation:

-

Diastereoselective Synthesis: Employing a chiral auxiliary to create a diastereomeric intermediate, which directs the stereochemical outcome of the reduction.

-

Biocatalytic Asymmetric Synthesis: Utilizing enzymes, specifically imine reductases (IREDs), to catalyze the reductive amination with high enantioselectivity.[2][3]

-

Classical Chiral Resolution: Synthesizing the racemic amine and subsequently separating the enantiomers.[4]

Caption: High-level overview of the synthetic strategies.

Synthesis of the Key Precursor: 8-Methoxy-2-Tetralone

A reliable supply of the starting material is crucial. 8-Methoxy-2-tetralone can be efficiently prepared in high yield from commercially available 2-bromophenylacetic acid. The synthesis involves a Friedel-Crafts acylation/cyclization to form 8-bromo-2-tetralone, protection of the ketone, copper(I)-catalyzed methoxylation, and subsequent deprotection.[5]

Protocol 3.1: Synthesis of 8-Methoxy-2-Tetralone[5]

-

Acid Chloride Formation: 2-bromophenylacetic acid is reacted with oxalyl chloride in the presence of a catalytic amount of DMF in dichloromethane (CH₂Cl₂) to yield the corresponding acid chloride.

-

Friedel-Crafts Acylation/Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts cyclization by bubbling ethylene gas through the solution in the presence of aluminum chloride (AlCl₃) to yield 8-bromo-2-tetralone.

-

Ketal Protection: The ketone functionality of 8-bromo-2-tetralone is protected as a ketal by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Methoxylation: The resulting 8-bromo-2-tetralone ketal undergoes a copper(I)-catalyzed nucleophilic substitution with sodium methoxide in methanol to replace the bromine atom with a methoxy group.

-

Deprotection: The ketal is hydrolyzed using aqueous acid (e.g., 50% acetic acid) to regenerate the ketone, affording the final product, 8-methoxy-2-tetralone.

This precursor is the common starting point for the asymmetric strategies detailed below.

Method 1: Asymmetric Synthesis via Diastereoselective Reductive Amination

This robust and widely-used method relies on a chiral auxiliary to control the stereochemistry of the reduction. R-(+)-α-phenylethylamine is an excellent choice for this purpose, as it is commercially available and the resulting auxiliary group can be easily removed by hydrogenolysis.[6]

Principle and Rationale

The prochiral 8-methoxy-2-tetralone reacts with the chiral amine (R-(+)-α-phenylethylamine) to form a chiral imine intermediate. The bulky phenyl group of the auxiliary sterically hinders one face of the C=N double bond. Consequently, the hydride reducing agent preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched primary amine.

Caption: Steric guidance by the chiral auxiliary.

Detailed Experimental Protocol

This protocol is adapted from methodologies developed for the asymmetric synthesis of related aminotetralins.[6]

Step 1: Diastereoselective Reductive Amination

-

To a solution of 8-methoxy-2-tetralone (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add R-(+)-α-phenylethylamine (1.2 equiv.).

-

Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 2-4 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by carefully adding 1 M HCl. Evaporate the solvent under reduced pressure.

-

Add water and basify the aqueous layer with 2 M NaOH until pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diastereomeric secondary amine. Purification can be achieved via column chromatography.

Step 2: Cleavage of the Chiral Auxiliary

-

Dissolve the purified secondary amine (1.0 equiv.) in methanol.

-

Add palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 50-60 psi.

-

Stir the reaction vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield (S)-(-)-8-Methoxy-2-aminotetralin. The product can be further purified by crystallization of its hydrochloride salt.

| Parameter | Value / Condition |

| Starting Material | 8-Methoxy-2-tetralone |

| Chiral Auxiliary | R-(+)-α-phenylethylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Typical Yield | 60-75% (over two steps) |

| Typical e.e. | >98% |

Table 1: Summary of the Diastereoselective Synthesis Protocol.

Method 2: Asymmetric Synthesis via Enzymatic Reductive Amination

Biocatalysis offers a powerful, green, and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines to chiral amines with exceptional enantioselectivity.[2][7]

Principle and Rationale

The reaction takes place in an aqueous buffer system under mild conditions. The IRED enzyme, which has a chiral active site, binds the prochiral imine (formed in situ from the tetralone and an amine source like ammonia) in a specific orientation. The enzyme then facilitates the transfer of a hydride from a cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), to one specific face of the imine, producing the (S)-amine with very high enantiomeric excess. A cofactor recycling system, such as using glucose and glucose dehydrogenase (GDH), is employed to continuously regenerate the expensive NADPH, making the process economically viable.[3]

Caption: Workflow for enzymatic reductive amination with cofactor recycling.

General Experimental Protocol

This protocol is a representative example based on established procedures for IRED-catalyzed reactions.[2][7]

-

Reaction Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5-8.5).

-

Reagent Assembly: To the buffer, add glucose (e.g., 1.2 equiv.), NADP⁺ (catalytic amount, e.g., 1 mM), the amine source (e.g., ammonium chloride, 2-5 equiv.), and the enzymes: glucose dehydrogenase (GDH) for recycling and the specific (S)-selective imine reductase (IRED).

-

Substrate Addition: Add 8-methoxy-2-tetralone as a solution in a water-miscible co-solvent like DMSO (typically 5-10% v/v to aid solubility).

-

Reaction Execution: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. Monitor the conversion by HPLC or GC.

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture to quench the enzymatic activity. Basify the solution to pH > 10 with NaOH and extract the product with an appropriate organic solvent (e.g., methyl tert-butyl ether). Dry the organic phase, filter, and concentrate to obtain the chiral amine.

| Parameter | Value / Condition |

| Catalyst | Imine Reductase (IRED), (S)-selective |

| Amine Source | Ammonium Chloride / Ammonia |

| Cofactor System | NADP⁺ / NADPH |

| Recycling System | Glucose / Glucose Dehydrogenase (GDH) |

| Solvent | Aqueous Buffer (e.g., KPi, pH 8.0) |

| Temperature | 25-37 °C |

| Typical Yield | >90% |

| Typical e.e. | >99% |

Table 2: Summary of the Enzymatic Synthesis Protocol.

Alternative Strategy: Synthesis and Chiral Resolution

While modern asymmetric methods are generally preferred, classical resolution remains a viable, albeit less atom-economical, strategy. It involves the non-stereoselective synthesis of the racemic amine followed by separation.

Racemic Synthesis Protocol

A direct reductive amination using a non-chiral reagent set is performed. Sodium triacetoxyborohydride is an effective reagent for this transformation.[8]

-

Combine 8-methoxy-2-tetralone (1.0 equiv.), an amine source (e.g., ammonium acetate), and sodium triacetoxyborohydride (1.5 equiv.) in a solvent like 1,2-dichloroethane (DCE).

-

Stir the reaction at room temperature until completion.

-

Perform a standard aqueous work-up with a basic wash to isolate the racemic 8-methoxy-2-aminotetralin.

Resolution Protocol

The separation is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[4]

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol).

-

Add a solution of L-tartaric acid (0.5 equiv., as one mole of the dibasic acid reacts with two moles of the amine).

-

Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. The salt of one enantiomer will preferentially crystallize due to lower solubility.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Treat the isolated diastereomeric salt with a strong base (e.g., NaOH solution) to liberate the free amine, (S)-(-)-8-methoxy-2-aminotetralin.

Comparison of Synthetic Strategies

| Feature | Diastereoselective (Chiral Auxiliary) | Biocatalytic (IRED) | Chiral Resolution |

| Stereoselectivity | Very Good to Excellent (>98% e.e.) | Excellent (>99% e.e.) | Dependent on separation efficiency |

| Theoretical Yield | 100% | 100% | Max. 50% (without racemization) |

| Atom Economy | Moderate (auxiliary is waste) | Good | Poor (discards one enantiomer) |

| Reaction Conditions | Cryogenic temperatures may be needed | Mild (ambient temp, aqueous) | Variable |

| Environmental Impact | Organic solvents, metal catalysts | Green (aqueous, biodegradable) | High solvent usage |

| Scalability | Well-established and scalable | Scalable with fermentation/enzyme supply | Can be challenging and laborious |

| Cost | Chiral auxiliary, Pd/C catalyst | Enzyme and cofactor costs | Resolving agent, solvent loss |

Table 3: Comparative analysis of the primary synthetic methodologies.

Conclusion

The synthesis of (S)-(-)-8-Methoxy-2-aminotetralin can be accomplished through several effective pathways. For laboratory-scale synthesis requiring high enantiopurity and reliability, diastereoselective reductive amination with a recoverable chiral auxiliary like R-(+)-α-phenylethylamine presents a well-validated and robust option. For industrial-scale production where green chemistry, process safety, and efficiency are paramount, enzymatic reductive amination using imine reductases is emerging as the superior strategy, offering exceptional selectivity and mild reaction conditions.[2][7] While classical resolution is mechanistically simple, its inherent 50% yield limitation renders it less competitive for modern drug development campaigns. The choice of method will ultimately depend on the specific project requirements, including scale, cost, available resources, and environmental considerations.

References

-

Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. Magnetic Resonance in Chemistry. [Link]

-

Chiral Derivatives of 2-Aminotribenzotriquinacene: Synthesis and Optical Resolution. The Journal of Organic Chemistry. [Link]

-

Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives. ResearchGate. [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

β-TETRALONE. Organic Syntheses. [Link]

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition in English. [Link]

-

A New, Simple Procedure for the Preparation of 8-Methoxy-2-Tetralone. Synthetic Communications. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Chiral resolution. Wikipedia. [Link]

- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The 2-Aminotetralin Scaffold as a Cornerstone of Neuropharmacology

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminotetralin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) scaffold represents a classic example of a "privileged structure" in medicinal chemistry. Its rigidified phenethylamine backbone allows it to mimic the endogenous monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—with high fidelity. This inherent structural advantage has made 2-aminotetralin and its derivatives a remarkably versatile and enduring chemotype for developing potent and often selective ligands for a wide array of monoaminergic G protein-coupled receptors (GPCRs) and transporters. This guide provides a detailed exploration of the molecular mechanisms underpinning the pharmacological diversity of these compounds, synthesizes key structure-activity relationships (SAR), and presents validated experimental protocols for their characterization.

Part 1: Core Pharmacological Mechanisms of 2-Aminotetralin Derivatives

The pharmacological profile of a 2-aminotetralin derivative is exquisitely sensitive to its substitution pattern, including the position and nature of substituents on the aromatic ring and the size and character of substituents on the exocyclic amine.

Interaction with Dopamine Receptors

Historically, the dopaminergic activity of 2-aminotetralins has been a primary focus of research, leading to the development of potent agonists for the D2-like family of receptors (D2, D3, D4).[1]

Mechanism of Action: As rigid analogues of dopamine, these derivatives act as agonists, partial agonists, or antagonists at dopamine receptors. Agonism at D2 and D3 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade is fundamental to their effects on motor control, motivation, and cognition.

Structure-Activity Relationship (SAR):

-

Aromatic Substitution: Hydroxylation of the aromatic ring is critical for potent dopaminergic activity. A catechol-like 5,6-dihydroxy pattern often confers high potency.[2][3] However, a single hydroxyl group at the 5- or 7-position is also sufficient for significant activity.[1][4] In contrast, 5,7-dihydroxy (resorcinol) derivatives are generally less potent dopaminergic agents.[5]

-

Amine Substitution: The nature of the N-alkyl substituents profoundly influences potency and efficacy. An N-propyl group is often optimal for D2 receptor agonism.[6] N,N-dipropyl substitution can also yield potent agonists, with compounds like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) also showing high affinity for dopamine receptors, though it is more famous for its serotonergic activity.[7][8] The protonated amine of the ligand forms a crucial ionic bond with a conserved aspartate residue (Asp114 in D2) in transmembrane domain 3 (TM3) of the receptor.[9]

Table 1: Representative Dopaminergic 2-Aminotetralin Derivatives and Their Receptor Affinities

| Compound | Aromatic Substitution | N-Substitution | D2 Ki (nM) | D3 Ki (nM) | Receptor Selectivity |

| 5-OH-DPAT | 5-hydroxy | N,N-di-n-propyl | ~15 | ~5 | D3 > D2 |

| 7-OH-DPAT | 7-hydroxy | N,N-di-n-propyl | ~50 | ~0.7 | D3 >> D2[9] |

| A-68930 | 5,6-dihydroxy | N-methyl | High Affinity | High Affinity | D1-like Agonist |

| Rotigotine | 5-hydroxy | N-propyl-N-(2-thienylethyl) | ~1 | ~0.7 | D3 ≈ D2 |

Note: Ki values are approximate and can vary based on experimental conditions (e.g., radioligand, tissue preparation).

Interaction with Serotonin Receptors

2-Aminotetralin derivatives are exceptionally prominent as modulators of serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT7 subtypes.

Mechanism of Action: The functional outcome depends on both the specific derivative and the receptor subtype.

-

5-HT1A Receptors (Gi/o-coupled): Agonism at these receptors, located both presynaptically (autoreceptors) on serotonin neurons and postsynaptically, leads to neuronal hyperpolarization and reduced firing rates, mediating anxiolytic and antidepressant effects. The prototypical selective agonist is 8-OH-DPAT.[7]

-

5-HT7 Receptors (Gs-coupled): Activation of these receptors stimulates adenylyl cyclase, increasing cAMP levels. They are implicated in thermoregulation, circadian rhythm, and cognition. Interestingly, within the same chemical series, small changes can switch a compound from a full agonist to an antagonist at this receptor.[10]

Structure-Activity Relationship (SAR):

-

Aromatic Substitution: An 8-hydroxy or 8-methoxy group is a classic feature of high-affinity 5-HT1A ligands like 8-OH-DPAT.[7] More recently, 5-substituted-2-aminotetralins (5-SATs) have emerged as a versatile scaffold for tuning selectivity across 5-HT1 subtypes (5-HT1A, 5-HT1B, 5-HT1D).[11][12][13]

-

Amine Substitution: For 5-HT7 receptors, N,N-dipropylamino derivatives tend to be full agonists, whereas the corresponding N,N-dimethylamino compounds often exhibit lower efficacy, acting as partial agonists or antagonists.[10] Chirality is also critical; for 5-SATs, the (S)-enantiomer typically shows significantly higher affinity for 5-HT1 receptors than the (R)-enantiomer.[11][13]

Interaction with Monoamine Transporters

The parent compound, 2-aminotetralin (2-AT), acts as a monoamine reuptake inhibitor.[14]

Mechanism of Action: 2-AT functions as a releasing agent and/or reuptake inhibitor at serotonin (SERT) and norepinephrine (NET) transporters.[14][15] By blocking these transporters, it increases the synaptic concentration and duration of action of these neurotransmitters. Its ability to substitute for d-amphetamine in drug discrimination studies suggests it also interacts with the dopamine transporter (DAT).[14] This mechanism is distinct from receptor binding and involves competitive inhibition of substrate transport.

Part 2: Methodologies for Pharmacological Characterization

The multifaceted pharmacology of 2-aminotetralin derivatives necessitates a suite of assays to fully delineate their mechanism of action. The choice of assay is dictated by the scientific question: Is the compound binding? Is it activating the receptor? Is it blocking a transporter?

Protocol 1: Radioligand Binding Assay (Competition)

Trustworthiness: This assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[16] It directly measures the displacement of a known high-affinity radioligand from the receptor by the unlabeled test compound.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[17]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method like the BCA assay.[17]

-

-

Competition Binding Assay:

-

Set up assay tubes or a 96-well plate containing:

-

A fixed concentration of radioligand (e.g., [3H]spiperone for D2 receptors), typically at or below its Kd value.

-

A range of concentrations of the unlabeled 2-aminotetralin test compound (e.g., 10-12 M to 10-5 M).[16]

-

Control tubes for "Total Binding" (radioligand + buffer) and "Non-Specific Binding" (radioligand + a high concentration of a known competing drug).

-

-

Add the prepared cell membranes to initiate the binding reaction. The final volume is typically 250-500 µL.[17]

-

Incubate the reaction at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow unbound radioligand to pass through.[16][17]

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal inhibition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential activation by some 2-aminotetralin derivatives of the receptor mechanisms in the nucleus accumbens of rats which mediate hyperactivity and stereotyped biting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis for the binding of 2-aminotetralins to human dopamine D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 15. caymanchem.com [caymanchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

(S)-(-)-8-Methoxy 2-aminotetralin as a serotonin receptor agonist

An In-Depth Technical Guide to 8-OH-DPAT: A Prototypical Serotonin 5-HT1A Receptor Agonist

Foreword: Navigating the Aminotetralin Landscape

This guide provides a comprehensive technical overview of a pivotal research tool in serotonin pharmacology. The topic specified was "(S)-(-)-8-Methoxy 2-aminotetralin." While this compound is a member of the aminotetralin chemical family, the vast body of scientific literature on high-affinity serotonin receptor agonism within this class centers overwhelmingly on its close analog, (±)-8-Hydroxy-2-(di-n-propylamino)tetralin , universally known as 8-OH-DPAT . The 8-hydroxy group, as opposed to an 8-methoxy group, is a critical determinant for the potent and selective agonist activity at the 5-HT1A receptor.[1] To provide the most scientifically robust and useful guide for researchers, this document will focus on the pharmacology and application of 8-OH-DPAT as the archetypal aminotetralin serotonin agonist.

Introduction: The Serotonin 1A Receptor and its Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory network influencing a vast array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[2] Among the at least 16 distinct 5-HT receptor subtypes, the 5-HT1A receptor has been a subject of intense investigation due to its significant role in the pathophysiology of anxiety and depressive disorders.[2][3]

5-HT1A receptors are G-protein coupled receptors (GPCRs) that are densely expressed in key brain regions. They function as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic heteroreceptors in areas like the hippocampus, septum, and cortex.[3][4] Activation of these receptors generally leads to a reduction in neuronal excitability.[5] This central role makes selective 5-HT1A agonists, like 8-OH-DPAT, indispensable tools for dissecting the function of the serotonin system and for the early stages of drug discovery.

Pharmacological Profile of 8-OH-DPAT

8-OH-DPAT is the gold-standard agonist for the 5-HT1A receptor, valued for its high potency and selectivity. Its consistent pharmacological profile has made it a cornerstone of serotonergic research for decades.

Chemical Identity

-

Systematic Name: 8-Hydroxy-2-(di-n-propylamino)tetralin

-

Common Name: 8-OH-DPAT

-

Molecular Formula: C₁₆H₂₅NO

-

Molecular Weight: 247.38 g/mol

Receptor Binding Affinity & Selectivity

The utility of a pharmacological tool is defined by its selectivity. 8-OH-DPAT exhibits a high affinity for the 5-HT1A receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | ~1-3 | [6][7] |

| 5-HT1B | >100 | [6][7] |

| 5-HT1D | >100 | [6][7] |

| 5-HT2A | >1000 | [8] |

| 5-HT7 | >100 | [9] |

| Dopamine D2 | >1000 | [1] |

Note: Ki values are approximate and can vary based on experimental conditions (e.g., tissue preparation, radioligand used).

Molecular Mechanism of Action: 5-HT1A Receptor Signaling

As a Gi/o-coupled receptor, the activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT initiates a cascade of intracellular events, leading to an overall inhibitory effect on the neuron.[4][10]

The primary signaling pathway involves the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[3]

-

Canonical Pathway (Gαi/o-mediated): The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a critical second messenger.[5][10] The subsequent decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).

-

Effector Pathway (Gβγ-mediated): The freed Gβγ subunit can directly modulate ion channels. Most notably, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.[4] It can also inhibit voltage-gated Ca2+ channels, further reducing neuronal firing and neurotransmitter release.

-

Alternative Pathways: Beyond the canonical pathway, 5-HT1A receptor activation can also stimulate other signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which is often associated with neuroplasticity and cell survival.[3][4]

Functional Assay: [³⁵S]GTPγS Binding

This functional assay directly measures the first step of signal transduction: the activation of G-proteins by the agonist-bound receptor. [11]It relies on the principle that agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state to be trapped and quantified. [12] Step-by-Step Methodology:

-

Reagents & Membranes: Prepare membranes as in the binding assay. The assay buffer typically contains GDP (to ensure G-proteins are in their inactive state) and MgCl₂ (a required cofactor). [12][13]2. Assay Setup: In a 96-well plate, add the following:

-

Basal Binding: Membranes + assay buffer + [³⁵S]GTPγS.

-

Non-specific Binding: Membranes + assay buffer + [³⁵S]GTPγS + a high concentration of unlabeled GTPγS.

-

Agonist Stimulation: Membranes + assay buffer + [³⁵S]GTPγS + increasing concentrations of 8-OH-DPAT.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination & Harvesting: Terminate and harvest using the same rapid filtration method described for the binding assay.

-

Quantification: Measure incorporated [³⁵S] using a scintillation counter.

-

Data Analysis: Calculate the agonist-stimulated binding above basal levels. Plot this stimulation against the log concentration of 8-OH-DPAT. Fit the data with a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist.

Functional Assay: cAMP Accumulation

This assay measures a downstream consequence of Gi/o activation: the inhibition of adenylyl cyclase activity. [14]Modern assays use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase biosensors for high-throughput and sensitive detection. [15][16] Step-by-Step Methodology (using a luciferase biosensor, e.g., GloSensor™):

-

Cell Culture & Transfection: Use a cell line (e.g., HEK293) stably expressing the human 5-HT1A receptor. Transiently transfect these cells with a plasmid encoding a cAMP-sensing luciferase biosensor. [16]2. Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Assay Setup:

-

Equilibrate the cells with the luciferase substrate.

-

Add increasing concentrations of the agonist (8-OH-DPAT).

-

Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin, to all wells (except for basal controls). Forskolin raises intracellular cAMP, creating a signal window against which inhibition by the Gi-coupled agonist can be measured. [17]4. Incubation: Incubate for 15-30 minutes at room temperature.

-

-

Detection: Measure the luminescence on a plate reader. In this assay format, a decrease in luminescence corresponds to a decrease in cAMP levels.

-

Data Analysis: Plot the percentage inhibition of the Forskolin-stimulated signal against the log concentration of 8-OH-DPAT. Fit the curve to determine the EC50 for inhibition.

In Vivo Applications and Expected Effects

8-OH-DPAT is widely used in animal models to probe the physiological and behavioral roles of 5-HT1A receptors.

-

Administration: For in vivo studies in rodents, 8-OH-DPAT is typically dissolved in a vehicle like saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. [18][19]Dosages can range from 0.01 to 1.0 mg/kg depending on the behavioral paradigm being studied. [18][20]* Behavioral Models:

-

Anxiety: It is used in models like the elevated plus-maze and Vogel conflict test to study anxiolytic effects.

-

Depression: Its effects are studied in the forced swim test, where it reduces immobility time, predictive of antidepressant activity. [18] * Cognition & Memory: It has been used in tasks like the radial arm maze to investigate the role of 5-HT1A receptors in memory processes. [20]* Physiological Responses: Systemic administration of 8-OH-DPAT elicits a characteristic "serotonergic syndrome" at higher doses, which includes hypothermia, hyperphagia (increased food intake), and specific motor behaviors. These responses are often used as simple in vivo readouts of 5-HT1A receptor engagement.

-

Conclusion: An Indispensable Research Tool

8-OH-DPAT remains a cornerstone of modern neuroscience and pharmacology. Its high potency and selectivity for the 5-HT1A receptor provide researchers with a reliable tool to investigate the intricate roles of this receptor in the central nervous system. From fundamental receptor theory to preclinical models of neuropsychiatric disorders, the data generated using 8-OH-DPAT has been instrumental in shaping our understanding of serotonergic function. The experimental frameworks detailed in this guide provide a validated pathway for the characterization of 8-OH-DPAT and the future discovery of novel 5-HT1A receptor modulators.

References

-

Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

-

Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of pharmacological and toxicological methods, 76, 59-65. [Link]

-

Vidal, R., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 13, 44. [Link]

-

Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]

-

ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

Parravicini, C., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochemical pharmacology, 87(1), 146-156. [Link]

-

Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular Signalling, 22(10), 1406-1412. [Link]

-

Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

-

Hensler, J. G., et al. (2002). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British journal of pharmacology, 135(1), 229–236. [Link]

-

Mota, F. V., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 69(3), 239-246. [Link]

-

Parrish, J. C., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS chemical neuroscience, 13(15), 2348–2362. [Link]

-

Parrish, J. C., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 13(15), 2348-2362. [Link]

-

ResearchGate. (n.d.). Receptor Binding Assay Conditions. [Link]

-

Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. Frontiers in pharmacology, 8, 227. [Link]

-

PubChem. (n.d.). 8-methoxy-2-aminotetralin. [Link]

-

PubChem. (n.d.). (S)-5-Methoxy-2-aminotetralin. [Link]

-

Winter, J. C., & Petti, D. T. (1987). The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacology, biochemistry, and behavior, 27(4), 625–628. [Link]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]

-

Canal, C. E., et al. (2014). A novel aminotetralin-type serotonin (5-HT)2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. The Journal of pharmacology and experimental therapeutics, 349(2), 310–318. [Link]

-

Copinga, S., et al. (1993). 2-Amido-8-methoxytetralins: a series of nonindolic melatonin-like agents. Journal of medicinal chemistry, 36(20), 2891–2898. [Link]

-

Perrone, R., et al. (1992). 8-Methoxy- and p-dimethoxy-1-aminoethylhetero-tetralins: synthesis and DA, 5-HT receptors affinities. Il Farmaco; edizione scientifica, 47(10), 1285–1291. [Link]

-

Hamon, M., et al. (1984). Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain. European journal of pharmacology, 98(2), 239–246. [Link]

-

Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

-

Cervo, L., et al. (1988). Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist. European journal of pharmacology, 158(1-2), 53–59. [Link]

-

Canal, C. E., et al. (2014). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. The Journal of pharmacology and experimental therapeutics, 349(2), 310–318. [Link]

- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

-

Patel, M., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Monatshefte für Chemie - Chemical Monthly, 154(7), 841-852. [Link]

Sources

- 1. Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acnp.org [acnp.org]

- 9. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselectivity of 8-methoxy-2-aminotetralin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of stereoisomerism is a cornerstone of modern pharmacology and medicinal chemistry. Molecules with identical chemical formulas but different three-dimensional arrangements of atoms—enantiomers—can exhibit profoundly different biological activities. This guide focuses on the enantiomers of 8-methoxy-2-aminotetralin (8-MeO-PAT), a significant scaffold in central nervous system (CNS) drug discovery. We will dissect the critical role that stereochemistry plays in defining the synthesis, receptor interaction profiles, functional efficacy, and metabolic disposition of the (R)- and (S)-enantiomers of this compound. By synthesizing data from analogous compounds and foundational pharmacological principles, this document provides a comprehensive framework for understanding and leveraging the stereoselectivity of aminotetralin derivatives in research and development.

The Imperative of Chirality in Aminotetralins

The 2-aminotetralin structure is a privileged scaffold, forming the core of numerous compounds targeting monoamine receptors, particularly serotonin (5-HT) and dopamine (D) receptors. 8-methoxy-2-aminotetralin (8-MeO-PAT) is a notable derivative, with its pharmacological profile being exquisitely sensitive to the spatial orientation of the amino group at the C2 position. The chiral center at C2 gives rise to two non-superimposable mirror images: (R)-8-MeO-PAT and (S)-8-MeO-PAT.

The failure to recognize and investigate these stereochemical nuances can lead to misleading pharmacological data and the advancement of suboptimal clinical candidates. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, contribute to side effects, or even possess an opposing pharmacological action. This guide illuminates these differences, providing the technical rationale essential for precise drug design.

Stereoselective Synthesis: From Racemate to Enantiopure Compounds

The synthesis of enantiomerically pure 8-MeO-PAT is a critical first step in its pharmacological evaluation. While racemic synthesis is straightforward, the subsequent resolution or direct asymmetric synthesis is required to isolate the individual (R) and (S) enantiomers.

A common synthetic pathway begins with the precursor 8-methoxy-1-tetralone.[1][2] The subsequent steps involve the formation of the C2-amino group, often via reductive amination, which typically yields a racemic mixture.

Caption: General synthetic route to enantiopure 8-MeO-PAT.

The causal choice behind chiral resolution is driven by the need for pharmacologically pure agents. Co-crystallization with a chiral resolving agent, such as (S)-(+)-mandelic acid or derivatives of tartaric acid, forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3] Subsequent liberation of the free base yields the desired pure enantiomer.

Protocol: Chiral Resolution of Racemic 8-MeO-PAT

-

Salt Formation: Dissolve the racemic 8-MeO-PAT free base in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving acid (e.g., L-(-)-dibenzoyltartaric acid).

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to lower solubility.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by repeated recrystallization.

-

Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

-

Extraction: Extract the enantiomerically pure 8-MeO-PAT free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the pure enantiomer.

-

Verification: Confirm enantiomeric purity using chiral HPLC or polarimetry.

Differential Receptor Pharmacology: A Tale of Two Enantiomers

The therapeutic and adverse effects of 8-MeO-PAT are dictated by its interactions with specific G-protein coupled receptors (GPCRs). Stereochemistry is the deciding factor in the affinity and efficacy of these interactions. While direct, comprehensive data for 8-MeO-PAT is dispersed, a robust and predictive model can be constructed from the extensive research on its close and prototypical analogue, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

Serotonin 5-HT₁ₐ Receptors: The Primary Target

The 5-HT₁ₐ receptor is a key regulator of mood, anxiety, and cognition. For aminotetralins like 8-OH-DPAT, the (R)-enantiomer is consistently identified as the more potent and efficacious agonist.[4][5]

-

(R)-Enantiomer: Acts as a high-affinity, full agonist at 5-HT₁ₐ receptors.[6] Its three-dimensional structure allows for an optimal fit within the receptor's binding pocket, leading to a robust conformational change and strong G-protein activation. This results in potent downstream effects, such as the inhibition of adenylyl cyclase and neuronal hyperpolarization.[4][7]

-

(S)-Enantiomer: Typically displays comparable or slightly lower binding affinity but behaves as a partial agonist.[8] While it can bind effectively, its interaction with the receptor induces a suboptimal conformational change, resulting in a weaker functional response compared to the (R)-enantiomer or the endogenous ligand, serotonin.

This difference in efficacy is paramount. A full agonist produces a maximal physiological response, whereas a partial agonist produces a submaximal response, even at saturating concentrations, and can act as an antagonist in the presence of a full agonist.[8]

Dopamine D₂/D₃ Receptors: Modulatory Interactions

The aminotetralin scaffold is also a classic dopaminergic pharmacophore.[9] The enantiomers of related compounds show clear stereoselectivity at dopamine D₂ and D₃ receptors, which are critical targets in psychosis and movement disorders.[10][11] For hydroxy-2-aminotetralin derivatives, the enantiomers can display markedly different activities, with one acting as a potent agonist and the other being significantly weaker or even acting as an antagonist.[10]

-

(R)-Enantiomer: Often shows higher affinity and/or potency at D₂/D₃ autoreceptors, which regulate dopamine synthesis and release.

-

(S)-Enantiomer: May have a different affinity profile, sometimes showing selectivity for specific receptor subtypes or acting with lower intrinsic activity.

The interplay between serotonergic and dopaminergic activity is a key determinant of a drug's overall CNS effect, and this interplay is stereochemically driven.

Caption: Differential receptor activity of 8-MeO-PAT enantiomers.

Quantitative Data Summary

The following table summarizes representative binding affinity (Kᵢ) and functional potency (EC₅₀) data for the enantiomers of the closely related 8-OH-DPAT, which serves as a highly predictive model for 8-MeO-PAT. Lower values indicate higher affinity or potency.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Potency (EC₅₀, nM) |

| (R)-Enantiomer | 5-HT₁ₐ | ~1-5 | Full Agonist[4][6] | ~10-50 |

| D₂ | ~50-200 | Agonist | ~100-500 | |

| (S)-Enantiomer | 5-HT₁ₐ | ~5-20 | Partial Agonist[5][6] | ~50-200 |

| D₂ | >500 | Weak Partial Agonist / Antagonist | >1000 |

Note: Data are compiled and generalized from multiple studies on 8-OH-DPAT and related aminotetralins to illustrate the principle of stereoselectivity.

Core Experimental Methodologies

The trustworthiness of pharmacological data hinges on robust and self-validating experimental protocols.

Protocol: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

-

Membrane Preparation: Homogenize brain tissue (e.g., hippocampus for 5-HT₁ₐ, striatum for D₂) or cultured cells expressing the receptor of interest in a buffered solution. Centrifuge to pellet the cell membranes containing the receptors.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a known concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the competitor ligand ((R)- or (S)-8-MeO-PAT).

-

Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor ligand. Use non-linear regression to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding), from which the Kᵢ (inhibition constant) is derived using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures G-protein activation, providing a direct readout of agonist efficacy.

-

Assay Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor (like 5-HT₁ₐ or D₂) facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analogue, [³⁵S]GTPγS, is used to trap this activated state.

-

Membrane Preparation: Prepare membranes as described for the binding assay.

-

Incubation: Incubate the membranes with GDP, varying concentrations of the test agonist ((R)- or (S)-8-MeO-PAT), and a fixed concentration of [³⁵S]GTPγS.

-

Separation & Quantification: Separate bound from unbound [³⁵S]GTPγS via filtration and quantify the filter-retained radioactivity.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect), which indicate potency and efficacy, respectively.

Caption: Workflow for characterizing enantiomer pharmacology.

Stereoselective Metabolism and Pharmacokinetics

The body's metabolic machinery can also exhibit stereoselectivity. The enzymes responsible for drug metabolism, primarily the Cytochrome P450 (CYP) family, are chiral and can process enantiomers at different rates.[12]

-

Differential Metabolism: One enantiomer of 8-MeO-PAT may be a better substrate for a particular CYP enzyme (e.g., CYP2D6 or CYP3A4) than the other. This can lead to one enantiomer being cleared from the body more rapidly.

-

Pharmacokinetic Implications: A difference in metabolic rate results in different pharmacokinetic profiles. The enantiomer that is metabolized more slowly will have a longer half-life and greater systemic exposure (AUC), potentially leading to a more pronounced or prolonged pharmacological effect.

-

Metabolic Pathways: The primary metabolic routes for aminotetralins include N-dealkylation and aromatic hydroxylation.[13] It is plausible that the (R) and (S) forms of 8-MeO-PAT undergo these transformations at different rates, influencing not only their own duration of action but also the profile of active metabolites formed.

Understanding these pharmacokinetic differences is crucial for predicting the in vivo activity and safety profile of the individual enantiomers and the racemic mixture.

Conclusion and Strategic Implications for Drug Development

The pharmacological identity of 8-methoxy-2-aminotetralin is inextricably linked to its stereochemistry. The (R)- and (S)-enantiomers are not interchangeable; they are distinct pharmacological entities with unique receptor interaction profiles, functional efficacies, and potential metabolic fates.

-

Key Distinction: The (R)-enantiomer is predicted to be a potent, full agonist at 5-HT₁ₐ receptors, while the (S)-enantiomer is likely a partial agonist with a different profile at dopamine receptors.

-

Development Imperative: For any therapeutic program involving 8-MeO-PAT or its derivatives, the development of a single, pure enantiomer (a process known as chiral switching) is the scientifically and regulatorily preferred strategy. This approach maximizes therapeutic benefit while minimizing the potential for off-target effects, metabolic complications, and adverse events associated with the distomer.

-

Future Research: Future investigations should focus on confirming the detailed functional profile of each 8-MeO-PAT enantiomer at a wider array of CNS receptors. Furthermore, exploring how subtle structural modifications to the pure enantiomeric scaffold can fine-tune selectivity between 5-HT and dopamine receptor subtypes remains a fertile ground for the discovery of novel therapeutics for psychiatric and neurological disorders.

This guide underscores a fundamental principle: in drug discovery, chirality is not a detail to be overlooked but a central feature to be understood and exploited for the rational design of safer and more effective medicines.

References

-

Poltavsky, M. H., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 483-493. [Link]

-

Hadrava, V., et al. (1996). Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors. British Journal of Pharmacology, 118(5), 1139-1146. [Link]

-

Hadrava, V., et al. (1996). Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors. PubMed Central. [Link]

-

Brylinski, M., & Konieczny, L. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]

-

Björk, L., et al. (1991). Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(1), 1-7. [Link]

-

Loya, C. M., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 269-284. [Link]

-

Timmerman, W., et al. (1991). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. European Journal of Pharmacology, 199(2), 145-151. [Link]

-

Pugsley, T. A., et al. (1987). Occurrence and pharmacological significance of metabolic ortho-hydroxylation of 5- and 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 30(8), 1435-1439. [Link]

-

Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[4]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-599. [Link]

-

Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4097. [Link]

-

Loya, C. M., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]

-

Ciriaco, F., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(24), 7599. [Link]

-

Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 1-24. [Link]

-

Botanas, C. J., et al. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. ACS Chemical Neuroscience, 13(24), 3629-3640. [Link]

-

Yous, S., et al. (1993). 2-Amido-8-methoxytetralins: a series of nonindolic melatonin-like agents. Journal of Medicinal Chemistry, 36(20), 2899-2905. [Link]

-

Kubota, M., et al. (2018). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. International Journal of Neuropsychopharmacology, 21(6), 541-547. [Link]

-

Self, A. R. W., et al. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Chemical Neuroscience, 14(19), 3514-3522. [Link]

-

Wang, J., et al. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism, 21(10), 785-794. [Link]

-

Hamon, M., et al. (1984). Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain. European Journal of Pharmacology, 98(1), 121-134. [Link]

-

Perreault, M. L., et al. (2010). Dopamine Receptor Homooligomers and Heterooligomers in Schizophrenia. Current Topics in Medicinal Chemistry, 10(11), 1083-1094. [Link]

-

Palkó, M., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820. [Link]

-